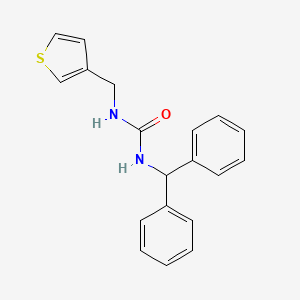

1-Benzhydryl-3-(thiophen-3-ylmethyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-3-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c22-19(20-13-15-11-12-23-14-15)21-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,14,18H,13H2,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBANKXQECIPHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Benzhydryl 3 Thiophen 3 Ylmethyl Urea

Established Synthetic Routes for the 1,3-Disubstituted Urea (B33335) Core

The formation of a 1,3-disubstituted urea core is a fundamental transformation in organic synthesis. These methods typically involve the sequential or convergent assembly of two distinct amine precursors through the creation of a carbonyl bridge.

The synthesis of the target urea requires two key building blocks: benzhydrylamine and (thiophen-3-yl)methanamine.

Benzhydrylamine Synthesis: Benzhydryl amines are a class of compounds that have garnered significant attention in organic and medicinal chemistry. acs.orgnih.gov A variety of synthetic routes are available for their preparation. Metal-catalyzed reactions, such as the copper-catalyzed coupling of aryl boronic acids with N,O-acetals or N,N-aminals, provide a direct route to diarylmethylamines. acs.org Another common approach is the reduction of benzophenone (B1666685) imine or the corresponding oxime. Additionally, multicomponent reactions involving aldehydes, amines, and other nucleophiles under catalytic conditions have been developed for the efficient synthesis of benzhydryl amine scaffolds. nih.gov

| Precursor | Starting Material(s) | Method | Key Features |

| Benzhydrylamine | Benzophenone | Reductive amination | Direct conversion of the ketone to the amine. |

| Aryl boronic acids + N,O-acetals | Copper-catalyzed coupling | Forms the C-C and C-N bonds efficiently. acs.org | |

| para-Quinone methides + Amines | Base-mediated 1,6-conjugate addition | Provides access to unsymmetrical benzhydryl amines. nih.gov |

** (Thiophen-3-yl)methanamine Synthesis:** The second key precursor, (thiophen-3-yl)methanamine, can be synthesized from various thiophene-3-substituted starting materials. A common strategy involves the reduction of a nitrogen-containing functional group at the methyl position. For example, thiophene-3-carbonitrile can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride. ontosight.ai Alternatively, thiophene-3-carboxaldehyde can be converted to its oxime, which is then reduced to yield the primary amine. chemicalbook.comnih.govsigmaaldrich.com The Gabriel synthesis offers another classic route, wherein 3-(bromomethyl)thiophene (B1268036) is reacted with potassium phthalimide, followed by hydrazinolysis or hydrolysis to release the desired primary amine. wikipedia.orgmasterorganicchemistry.com

| Precursor | Starting Material(s) | Method | Key Features |

| (Thiophen-3-yl)methanamine | Thiophene-3-carbonitrile | Reduction (e.g., with LiAlH₄) | Direct conversion of the nitrile to the amine. ontosight.ai |

| Thiophene-3-carboxaldehyde | Oxime formation followed by reduction | A two-step process from the aldehyde. chemicalbook.com | |

| 3-(Bromomethyl)thiophene | Gabriel Synthesis | Avoids over-alkylation and yields the primary amine cleanly. wikipedia.orgmasterorganicchemistry.com |

Once the amine precursors are obtained, the central urea linkage can be formed using several reliable methods. nih.govnih.gov The most prevalent strategy for creating unsymmetrical ureas is the reaction of an amine with an isocyanate. wikipedia.org In this context, either benzhydrylamine is reacted with (thiophen-3-yl)methyl isocyanate, or (thiophen-3-yl)methanamine is reacted with benzhydryl isocyanate. The required isocyanate can be generated from the corresponding primary amine by treatment with phosgene (B1210022) or a safer phosgene equivalent like triphosgene.

To circumvent the handling of toxic phosgene and potentially unstable isocyanates, alternative reagents are widely used. nih.gov N,N'-Carbonyldiimidazole (CDI) is a solid, safer alternative that activates a primary amine to form an intermediate carbamoyl-imidazole, which then reacts with a second amine to furnish the unsymmetrical urea. nih.govnih.gov Other methods include the Curtius, Hofmann, or Lossen rearrangements, where a carboxylic acid derivative (acyl azide (B81097), amide, or hydroxamic acid, respectively) is converted into an isocyanate intermediate in situ, which is then trapped by the amine. nih.gov

| Strategy | Reactant 1 | Reactant 2 | Key Features |

| Isocyanate Addition | Benzhydrylamine | (Thiophen-3-yl)methyl isocyanate | A direct and high-yielding reaction. wikipedia.org |

| Phosgene Equivalent | Benzhydrylamine | (Thiophen-3-yl)methanamine + CDI | A two-step, one-pot procedure avoiding phosgene. nih.govnih.gov |

| Rearrangement | Benzhydrylcarboxylic acid | (Thiophen-3-yl)methanamine | Forms isocyanate in situ via Curtius rearrangement. nih.gov |

Stereoselective and Regioselective Synthesis Approaches for Substituted Benzhydryl and Thiophene (B33073) Moieties

The synthesis of analogues of 1-Benzhydryl-3-(thiophen-3-ylmethyl)urea often requires precise control over stereochemistry and regiochemistry.

The benzhydryl moiety contains a prostereogenic center at the methine carbon. If the two phenyl rings are unequally substituted, this carbon becomes a stereocenter. The development of asymmetric methods to synthesize chiral diarylmethylamines is therefore of significant interest. acs.org Enantioselective approaches include organocatalytic N-alkylation reactions and transition metal-catalyzed asymmetric hydrogenations, which can provide access to optically active benzhydryl amine precursors. researchgate.netacs.org The stereochemical information embedded in a chiral benzhydryl group can influence the conformation of the final urea product. nih.gov

The thiophene moiety offers multiple sites for substitution. The regioselectivity of reactions on the thiophene ring is a critical consideration for creating analogues. Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, such as halogenation, nitration, and Friedel-Crafts acylation. brainly.inpearson.com Thiophene is generally more reactive than benzene (B151609) in these reactions. pearson.comquora.com Substitution typically occurs preferentially at the C2 (α) position. If the C2 and C5 positions are blocked, substitution will occur at the C3 or C4 (β) positions. The existing 3-(methylaminocarbonyl) substituent on the thiophene ring will act as a directing group, influencing the position of any subsequent electrophilic attack on the ring's vacant C2, C4, and C5 positions.

Novel Synthetic Strategies for Advanced Analogues of this compound

Modern synthetic chemistry offers innovative strategies that can be applied to the synthesis of advanced analogues. These methods often provide advantages in terms of safety, efficiency, and substrate scope.

One such approach is the use of hypervalent iodine reagents to mediate the coupling of amides and amines, offering a metal-free alternative for urea synthesis. Another emerging area is the utilization of carbon dioxide (CO₂) as a C1 building block, which represents a greener alternative to phosgene-based reagents. thieme.de

Flow chemistry provides a platform for the safe execution of reactions involving hazardous intermediates. For instance, the Curtius rearrangement, which generates high-energy acyl azide and isocyanate intermediates, can be performed more safely in a continuous flow reactor, allowing for precise control over reaction conditions and minimizing risk.

Palladium-catalyzed cross-coupling reactions have also been adapted for urea synthesis. These methods allow for the coupling of aryl halides or triflates with ureas or cyanates, enabling the construction of complex N-aryl ureas that might be difficult to access through traditional methods.

Chemical Reactivity and Potential Derivatization Pathways of this compound

The structure of this compound contains several functional groups that can serve as handles for further chemical modification.

The urea N-H protons are acidic and can be deprotonated with a suitable base. The resulting anions can be alkylated or acylated to produce N,N,N'-trisubstituted ureas. wikipedia.orgnih.gov Such modifications can disrupt the planarity and hydrogen-bonding capabilities of the urea moiety, which can be a useful strategy in medicinal chemistry to modulate physicochemical properties. nih.gov The direct N-alkylation of ureas can also be achieved using alkylating agents in the presence of a phase transfer catalyst. justia.com

The thiophene ring is susceptible to further functionalization via electrophilic aromatic substitution. researchgate.net The electron-donating character of the sulfur atom activates the ring towards electrophiles. brainly.in Reactions such as bromination, acylation, or sulfonation can be used to introduce new substituents at the available C2, C4, and C5 positions, providing a route to a wide array of derivatives.

The benzhydryl phenyl rings can also undergo electrophilic aromatic substitution, although they are less reactive than the thiophene ring. Under forcing conditions, functional groups can be installed on these rings to further explore the structure-activity relationship of analogues.

Structure Activity Relationship Sar Investigations of 1 Benzhydryl 3 Thiophen 3 Ylmethyl Urea Derivatives

Fundamental Principles of Structure-Activity Relationship Analysis in Urea-Containing Compounds

Urea (B33335) derivatives are prevalent in a wide range of medicinally relevant compounds due to the ability of the urea functional group to form multiple stable hydrogen bonds with biological targets. nih.gov The donor-acceptor hydrogen bonding capability of the urea moiety is a cornerstone of its molecular recognition and bioactivity. nih.gov SAR studies in urea-containing compounds often begin by examining the role of the urea core as a central scaffold. This includes its hydrogen bonding capacity, conformational rigidity, and ability to orient substituents in a specific three-dimensional arrangement.

Key principles in the SAR analysis of urea derivatives include:

Hydrogen Bonding: The two N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are crucial for anchoring the ligand to the active site of a protein.

Conformational Preferences: The substitution pattern on the nitrogen atoms influences the conformational preferences of the urea derivative, which can adopt cis/trans conformations around the C-N bonds. nih.govresearchgate.net The biologically active conformation is often the one that best fits the target's binding site.

Elucidating the Influence of Benzhydryl Moiety Substitutions on Molecular Recognition

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a bulky and lipophilic moiety that can engage in various non-covalent interactions within a protein's binding pocket. Modifications to this part of the 1-Benzhydryl-3-(thiophen-3-ylmethyl)urea scaffold can have a profound impact on molecular recognition and biological activity.

SAR studies focusing on the benzhydryl moiety typically explore:

Aromatic Substitutions: Introducing electron-donating or electron-withdrawing groups onto the phenyl rings can alter the electronic properties of the moiety, influencing π-π stacking, cation-π, and other aromatic interactions. mdpi.com The position and nature of these substituents can fine-tune the binding affinity and selectivity.

Steric Effects: The size and shape of the benzhydryl group can be modified to optimize its fit within the binding site. Replacing one or both phenyl rings with other aromatic or aliphatic systems can probe the steric tolerance of the target.

| Substitution on Benzhydryl Moiety | Observed Effect on Activity | Potential Rationale |

|---|---|---|

| Unsubstituted | Baseline Activity | Establishes the foundational hydrophobic and steric contributions. |

| 4,4'-Difluoro | Increased Potency | Fluorine atoms can enhance binding through favorable electrostatic interactions and improved metabolic stability. |

| 4-Methoxy | Decreased Activity | The bulky methoxy (B1213986) group may introduce steric hindrance or unfavorable electronic interactions within the binding pocket. |

| 3,3'-Dichloro | Comparable or Slightly Increased Activity | Halogen bonding and altered electronic distribution can positively influence binding affinity. |

Impact of Thiophen-3-ylmethyl Group Modifications on Ligand-Target Interactions

Key areas of investigation for the thiophen-3-ylmethyl group include:

Isomeric Position: Moving the methylurea (B154334) substituent to the 2-position of the thiophene (B33073) ring can significantly alter the molecule's geometry and its ability to interact with the target.

Ring Substituents: Introducing small substituents, such as methyl or halogen groups, onto the thiophene ring can probe the local environment of the binding site and potentially introduce new interaction points.

| Modification of Thiophen-3-ylmethyl Group | Observed Effect on Activity | Potential Rationale |

|---|---|---|

| Unmodified | Baseline Activity | Provides a specific spatial and electronic arrangement for interaction. |

| 5-Methylthiophen-3-ylmethyl | Increased Potency | The methyl group may occupy a small hydrophobic pocket, enhancing binding affinity. |

| Thiophen-2-ylmethyl | Significantly Decreased Activity | Alters the vector and distance of the urea group relative to the benzhydryl moiety, disrupting optimal binding. |

| Furan-3-ylmethyl | Reduced Activity | The change from sulfur to oxygen alters the electronic and steric properties, leading to less favorable interactions. |

Conformational Flexibility and Rotational Dynamics of the Urea Linkage in Biological Contexts

The urea linkage is not a rigid, static entity; it possesses a degree of conformational flexibility that is crucial for its biological function. acs.org The rotational barriers around the C-N bonds of the urea group are relatively low, allowing the molecule to adopt different conformations. researchgate.net This flexibility enables the ligand to adapt its shape to fit optimally within the binding site of a target protein, a process known as "induced fit."

The conformational preferences of the urea linkage are influenced by the nature of its substituents. nih.gov In N,N'-disubstituted ureas, a trans,trans conformation is generally favored in the solid state and in solution. nih.gov However, the presence of bulky substituents or intramolecular hydrogen bonding can stabilize cis,trans or even cis,cis conformations. nih.govresearchgate.net The ability to access these different conformations can be critical for achieving high binding affinity and selectivity. Computational studies, such as molecular dynamics simulations, are often employed to explore the conformational landscape of urea-containing ligands and to understand how their dynamic behavior influences their interaction with biological targets.

Contribution of Overall Molecular Architecture to Mechanistic Selectivity

The benzhydryl and thiophen-3-ylmethyl moieties act as "address" elements that guide the molecule to specific binding sites. The urea core then functions as the "warhead," forming critical hydrogen bonds that anchor the molecule in place. The specific distances and angles between these three components are crucial for achieving a high degree of selectivity. By systematically modifying each part of the molecule and observing the effects on activity and selectivity, medicinal chemists can develop a comprehensive SAR model that guides the design of new compounds with improved therapeutic profiles. mdpi.comresearchgate.net

Molecular Mechanism of Action and Target Engagement Studies for 1 Benzhydryl 3 Thiophen 3 Ylmethyl Urea

Identification and Characterization of Putative Biological Targets

There are no published studies that identify or characterize the putative biological targets of 1-Benzhydryl-3-(thiophen-3-ylmethyl)urea. Research into analogous compounds with thiophene-urea scaffolds suggests a wide range of potential biological activities; however, direct evidence for the specific molecular targets of this compound is lacking.

Elucidation of Molecular Binding Modes through Experimental Approaches

Consistent with the absence of identified biological targets, there are no co-crystallization studies or other experimental data elucidating the molecular binding mode of this compound with any protein or biological macromolecule. Such studies are crucial for understanding the precise interactions that govern the compound's activity at a molecular level.

Mechanistic Pathways Modulated by this compound in In Vitro Systems

No in vitro studies detailing the specific mechanistic pathways modulated by this compound have been published. While research on other novel urea (B33335) derivatives has explored their impact on various cellular processes, this specific compound has not been the subject of such investigations.

Cellular and Subcellular Distribution Patterns in Preclinical Research Models

Information regarding the cellular and subcellular distribution of this compound is not available. Studies tracking the localization of a compound within cells are fundamental to understanding its mechanism of action, and this area remains unexplored for this particular molecule.

Investigation of Downstream Signaling Cascades Affected by Compound Engagement

As the primary biological targets of this compound have not been identified, there is a corresponding lack of research into the downstream signaling cascades that may be affected by its engagement with any cellular components.

Computational Chemistry and in Silico Modeling of 1 Benzhydryl 3 Thiophen 3 Ylmethyl Urea

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is crucial for understanding potential mechanisms of action and for predicting the affinity of a compound for a specific biological target.

Ligand-Target Binding Affinity Prediction

There are no published studies detailing the molecular docking of 1-Benzhydryl-3-(thiophen-3-ylmethyl)urea against any specific protein target. Consequently, there is no available data on its predicted binding affinity, docking scores, or potential biological targets.

Analysis of Key Intermolecular Interactions

Without molecular docking studies, the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that this compound might form with a protein target, remain uncharacterized. The urea (B33335) moiety, the thiophene (B33073) ring, and the benzhydryl group all have the potential to form specific interactions that are critical for biological activity, but these have not been computationally explored for this particular compound.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. These models are then used to screen large compound libraries for novel, potentially active molecules.

Ligand-Based Pharmacophore Model Generation

No ligand-based pharmacophore models have been generated using this compound as a template. Such a model would require a set of active compounds with a similar mechanism of action, from which a common feature hypothesis could be derived.

Structure-Based Pharmacophore Model Generation

Similarly, the absence of known protein targets and co-crystal structures for this compound precludes the generation of structure-based pharmacophore models. These models are derived from the key interaction points observed between a ligand and its protein binding site.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. A QSAR analysis for this compound has not been performed, as this would necessitate a dataset of structurally related compounds with corresponding biological activity data, which is currently unavailable in the public domain.

2D and 3D-QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. The development of 2D and 3D-QSAR models for a series of compounds including this compound would be a critical step in understanding the structural requirements for its potential therapeutic effects.

2D-QSAR models utilize descriptors calculated from the 2D representation of a molecule. These descriptors can include physicochemical properties like molecular weight, logP (lipophilicity), and topological indices that describe molecular shape and branching. For urea derivatives, studies have shown that descriptors related to size, aromaticity, and polarizability can significantly affect biological activity. nih.gov A 2D-QSAR model for this compound and its analogs would involve generating a dataset of similar compounds with known activities, calculating these 2D descriptors, and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive equation. nih.govhumanjournals.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional perspective. tandfonline.comtandfonline.com These models require the 3D alignment of the series of molecules and calculate steric and electrostatic fields around them. tandfonline.com

CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulomb) fields. For related thieno-pyrimidine and hydroxamic acid derivatives, CoMFA models have successfully identified regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) enhance activity. researchgate.netnih.gov For this compound, a CoMFA model might indicate that the bulky benzhydryl group is critical for steric interactions within a receptor pocket, while the urea and thiophene moieties contribute to key electrostatic or hydrogen bonding interactions.

CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. nih.gov A CoMSIA model could provide more nuanced insights, for example, by highlighting the importance of the hydrophobic benzhydryl and thiophene rings, as well as the hydrogen bond donor/acceptor capabilities of the urea linker, in modulating biological activity. tandfonline.comresearchgate.net

The resulting 3D contour maps from these models visually guide medicinal chemists in identifying specific locations on the molecule where modifications could lead to enhanced potency. researchgate.net

Prediction of Molecular Activity Profiles

In silico tools can predict the potential biological activities of a compound by comparing its structural features to vast databases of known active molecules. qima-lifesciences.com This process, sometimes called ligand-based virtual screening, relies on the principle that structurally similar molecules are likely to have similar biological functions. nih.gov

For this compound, predicting its molecular activity profile would involve several computational approaches:

Similarity Searching: The molecule's structure would be used as a query to search chemical databases (like ChEMBL or PubChem) for compounds with high structural similarity and known biological activities. Given its core structure, potential activities could be related to those of other urea-containing drugs (e.g., kinase inhibition) or thiophene-containing compounds (known for a wide range of pharmacological effects including antimicrobial and anti-inflammatory properties). rsc.orgnih.gov

Pharmacophore Modeling: A 3D pharmacophore model could be developed based on the key chemical features of this compound: hydrophobic centers (benzhydryl, thiophene), a hydrogen bond donor (urea NH), and a hydrogen bond acceptor (urea carbonyl). This model can then be used to screen libraries of drug targets to identify proteins that have binding sites complementary to these features.

Machine Learning and AI: Modern approaches use machine learning and deep learning algorithms trained on large datasets of compound structures and their associated biological activities. nih.govresearchgate.net By inputting the structure of this compound, these models can predict its probability of being active against a wide array of targets, such as specific enzymes, receptors, or signaling pathways. researchgate.net

Such predictions can generate hypotheses about the compound's mechanism of action, suggesting potential therapeutic areas like oncology, inflammation, or infectious diseases for further experimental validation.

Molecular Dynamics Simulations to Explore Conformational Landscape and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations would be invaluable for understanding its dynamic behavior, particularly its interaction with a potential protein target identified through docking or activity profiling. nih.gov

The process involves placing the compound (the ligand) into the binding site of the target protein and simulating the system's evolution in a realistic environment (typically water, ions, and physiological temperature) for a set period, often on the nanosecond to microsecond timescale. researchgate.net

Key insights from MD simulations include:

Conformational Landscape: The simulation reveals the preferred shapes (conformations) the molecule adopts and its flexibility within the binding site. This is crucial as the molecule's active conformation may differ from its lowest energy state in isolation.

Binding Stability: The stability of the protein-ligand complex is a key indicator of binding affinity. acs.orgacs.org This is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked position. A low and stable RMSD value over the simulation time suggests a stable binding mode, whereas a high or fluctuating RMSD indicates instability. researchgate.netacs.org

Interaction Analysis: MD simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. It can reveal which interactions are persistent and critical for binding and which are transient. This information is vital for rationally designing derivatives with improved binding affinity. nih.gov

By simulating the dynamic nature of the binding event, MD provides a more accurate and realistic assessment of a compound's potential efficacy than static docking methods alone. researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction for Research Compound Prioritization

Before a compound can be considered a viable drug candidate, it must possess favorable ADMET properties. nih.gov In silico ADMET prediction is a crucial early-stage screening step to identify and filter out compounds with poor pharmacokinetic or toxicological profiles, thus reducing the high attrition rates in drug development. nih.govsci-hub.se Numerous software platforms and webservers are available to predict a wide range of ADMET-related parameters based on a molecule's structure. springernature.comsimulations-plus.com

For this compound, a comprehensive in silico ADMET profile would be generated to assess its drug-likeness. This profile would include predictions for various endpoints, as shown in the interactive table below.

| ADMET Category | Parameter | Predicted Value/Classification | Implication |

|---|---|---|---|

| Absorption | Aqueous Solubility | Low to Moderate | May impact oral bioavailability. |

| Human Intestinal Absorption (HIA) | High | Likely well-absorbed from the gut. | |

| Caco-2 Permeability | High | Indicates good potential for crossing the intestinal wall. | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Likely to cross BBB | Potential for CNS activity (therapeutic or side effect). |

| P-glycoprotein (P-gp) Substrate | Predicted No | Less likely to be removed from cells by efflux pumps, which is beneficial for drug efficacy. | |

| Metabolism | CYP450 2D6 Inhibitor | Predicted Inhibitor | Potential for drug-drug interactions. |

| CYP450 3A4 Inhibitor | Predicted Non-inhibitor | Lower risk of interactions with drugs metabolized by this major enzyme. | |

| Excretion | Total Clearance | Low | Suggests a longer half-life in the body. |

| Toxicity | AMES Mutagenicity | Predicted Non-mutagenic | Low risk of causing genetic mutations. |

| hERG (Potassium Channel) Inhibition | Moderate Risk | Potential for cardiotoxicity; requires experimental validation. |

These predictions are based on models trained with large datasets of experimental results. acs.org The thiophene ring, for instance, is a known structural alert, as its metabolism by Cytochrome P450 enzymes can sometimes lead to reactive metabolites and associated toxicity. acs.org An in silico assessment helps flag such potential liabilities early, allowing for compound prioritization and guiding the design of safer alternatives.

Future Research Directions and Translational Perspectives for 1 Benzhydryl 3 Thiophen 3 Ylmethyl Urea

Design and Synthesis of Advanced Probes for Target Delineation

A critical first step in understanding the mechanism of action of 1-Benzhydryl-3-(thiophen-3-ylmethyl)urea is the identification of its molecular target(s). The development of advanced chemical probes derived from the parent compound is an essential strategy for target deconvolution. Future efforts should focus on the rational design and synthesis of analogs that retain biological activity while incorporating specific functionalities for target identification.

Key strategies would include:

Affinity-Based Probes: Synthesizing derivatives of this compound that are tagged with biotin (B1667282) or a similar high-affinity handle. These probes can be immobilized on a solid support (e.g., agarose (B213101) beads) to perform affinity chromatography. mit.edu By incubating the immobilized probe with cell lysates, interacting proteins can be captured, isolated, and subsequently identified using mass spectrometry. mit.eduresearchgate.net

Photo-Affinity Probes: Incorporating a photo-reactive group (e.g., an aryl azide (B81097) or benzophenone) into the structure of the parent compound. Upon exposure to UV light, these probes can form a covalent bond with their binding partners in a cellular context, allowing for more robust capture of even transient interactions.

Fluorescent Probes: Attaching a fluorophore to the molecule would enable the visualization of its subcellular localization and interaction with potential targets in living cells using techniques like fluorescence microscopy. researchgate.netfrontiersin.org This approach can provide real-time insights into how the compound engages with its target(s). frontiersin.org

The design of these probes must carefully consider the point of attachment for the tag or label to minimize disruption of the compound's interaction with its biological target. Structure-activity relationship (SAR) studies on the parent compound would be invaluable in identifying non-essential positions for modification.

Table 1: Potential Chemical Probes for Target Identification

| Probe Type | Functional Group | Application | Technique |

|---|---|---|---|

| Affinity Probe | Biotin | Isolation of binding partners | Affinity Chromatography, Mass Spectrometry |

| Photo-Affinity Probe | Aryl Azide, Benzophenone (B1666685) | Covalent capture of targets | Photo-affinity Labeling, Proteomics |

| Fluorescent Probe | Fluorophore (e.g., Cy5) | Visualization of cellular uptake and localization | Fluorescence Microscopy, Super-Resolution Imaging |

Exploration of Novel Biological Pathways Influenced by the Compound

Based on the activities of structurally related compounds, this compound holds the potential to modulate several key biological pathways. For instance, various thiophene-urea derivatives have been investigated for anti-inflammatory, antiviral, and immunomodulatory properties. nih.govencyclopedia.pubnih.gov Specifically, some analogs have shown activity as Toll-like receptor 2 (TLR2) agonists, stimulating NF-κB activation and downstream cytokine production. nih.gov Other thiophen urea (B33335) compounds have been explored as inhibitors of the hepatitis C virus (HCV) entry process. nih.gov Furthermore, 1-benzhydryl-piperazine urea derivatives have demonstrated significant in vivo anti-inflammatory activity. researchgate.net

Future research should therefore investigate the effect of this compound on pathways such as:

Inflammatory Signaling: Examining the compound's effect on key inflammatory pathways like NF-κB, MAP kinase (ERK, p38), and cytokine signaling (e.g., TNF-α, IL-6). encyclopedia.pub

Innate Immunity: Assessing its ability to modulate Toll-like receptors (TLRs) and their downstream signaling cascades. nih.gov

Viral Entry and Replication: Screening for activity against a panel of viruses, particularly those where related compounds have shown promise, such as HCV. nih.gov

Cell Cycle and Apoptosis: Investigating potential anticancer effects by studying its impact on cell proliferation, cell cycle progression, and programmed cell death in various cancer cell lines.

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic view of the cellular effects of this compound, a multi-omics approach is indispensable. mit.eduresearchgate.net By integrating data from transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the compound's mechanism of action, moving beyond a single target to understand its impact on entire biological networks. nih.govahajournals.org

A potential multi-omics workflow would involve:

Transcriptomics (RNA-seq): Treating relevant cell models with the compound and analyzing changes in the global gene expression profile. This can reveal which genes and signaling pathways are up- or down-regulated, providing clues about the biological processes being affected. researchgate.net

Proteomics: Using techniques like mass spectrometry to quantify changes in the cellular proteome following compound treatment. This can identify alterations in protein expression and post-translational modifications that are direct or indirect results of the compound's activity.

Metabolomics: Analyzing the global profile of small-molecule metabolites to understand how the compound perturbs cellular metabolism. frontiersin.orgmdpi.com This is particularly relevant for understanding downstream functional consequences. researchgate.net

Integrating these datasets can reveal correlations between changes in gene expression, protein levels, and metabolic pathways, offering a powerful, unbiased method for hypothesis generation and mechanistic insight. nih.govfrontiersin.org This approach can uncover unexpected mechanisms of action and help identify biomarkers for the compound's activity. ahajournals.org

Table 2: Multi-Omics Strategy for Mechanistic Analysis

| Omics Layer | Technology | Key Information Gained |

|---|---|---|

| Transcriptomics | RNA-Sequencing | Changes in gene expression; identification of regulated pathways |

| Proteomics | Mass Spectrometry | Alterations in protein abundance and post-translational modifications |

| Metabolomics | LC-MS, GC-MS | Perturbations in cellular metabolism and key metabolic pathways |

Potential as a Chemical Tool for Basic Biological Research and Pathway Deconvolution

Once the molecular target and mechanism of action of this compound are well-characterized, it has the potential to become a valuable chemical tool for basic biological research. A well-validated, selective small molecule inhibitor or activator is a powerful instrument for dissecting complex biological pathways.

If the compound is found to selectively modulate a specific protein (e.g., an enzyme or receptor), it can be used to:

Probe Protein Function: Researchers could use the compound to rapidly inhibit or activate its target in a temporal manner that is often not possible with genetic methods like RNAi or CRISPR.

Deconvolute Signaling Pathways: By observing the downstream cellular effects of target modulation, the compound can help to place its target within a broader signaling network and uncover new pathway components.

Validate Therapeutic Targets: The ability to pharmacologically modulate a target and observe a desired phenotypic outcome in disease models (e.g., reduced inflammation in cell culture) provides strong validation for that target's therapeutic potential.

The development of this compound from a compound of unknown function into a validated chemical probe would represent a significant contribution to the chemical biology toolbox, enabling new avenues of investigation into the specific pathways it influences.

Q & A

Q. Example Reaction Conditions Table

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DCM/THF | Maximizes solubility |

| Catalyst | Triethylamine | Enhances coupling efficiency |

| Reaction Time | 12–24 hours | Ensures completion |

Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Q. Basic

- NMR Spectroscopy : H and C NMR are critical for confirming the benzhydryl (δ 7.2–7.5 ppm, aromatic protons) and thiophen-3-ylmethyl (δ 2.8–3.1 ppm, methylene) groups. H-C HSQC can resolve overlapping signals .

- X-ray Crystallography : Resolves stereochemistry and confirms urea linkage geometry. Use SHELX-2018 for refinement, particularly for handling twinned data or disorder .

- HRMS : Validates molecular weight (e.g., [M+H] calc’d 391.49) and fragmentation patterns .

How can researchers resolve contradictions between spectroscopic data and computational modeling results?

Q. Advanced

Cross-Validation : Compare experimental (e.g., X-ray bond lengths) with DFT-optimized structures (e.g., B3LYP/6-31G*). Discrepancies >0.05 Å may indicate solvate formation or conformational flexibility.

Dynamic NMR : Use variable-temperature H NMR to detect rotational barriers in the urea moiety, which may explain discrepancies in NOE correlations .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) from crystallographic data to validate packing effects not captured computationally .

What methodologies are recommended for evaluating the biological activity of this compound?

Q. Advanced

- Cytotoxicity Assays : Use MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and dose-response curves (IC determination) .

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence polarization. Optimize assay buffers (pH 7.4, 1 mM DTT) to maintain compound stability .

- In Silico Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR). Validate with mutagenesis studies on key residues .

How can structure-activity relationship (SAR) studies be designed to explore the role of substituents?

Q. Advanced

Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-donating (OCH) groups on the benzhydryl or thiophene moieties.

Activity Profiling : Compare IC values across analogs to identify trends. For example, para-chloro substitution on benzhydryl enhances cytotoxicity by 2-fold in analogous compounds .

Pharmacophore Mapping : Use MOE or Schrödinger to identify critical hydrogen-bond acceptors (urea carbonyl) and hydrophobic regions (thiophene ring) .

Q. Advanced

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Process with XDS or HKL-3000 .

- Twinning Mitigation : In SHELXL, apply TWIN/BASF commands. For disorder, refine occupancies of split positions iteratively .

- Validation : Check R (<5%) and CC (>90%) to ensure data quality. Use PLATON to detect missed symmetry .

How can polymorphism or solvate formation during crystallization be managed?

Q. Advanced

Screening : Test multiple solvents (e.g., ethanol, acetonitrile) and cooling rates (0.1–5°C/min) to isolate polymorphs.

Thermal Analysis : DSC/TGA identifies stable forms (melting point shifts >5°C indicate polymorphism).

PXRD : Compare experimental patterns with Mercury-simulated spectra to confirm phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.